

BAY-6672: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: BAY-6672

Cat. No.: B10821630

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and biological activity of **BAY-6672**, a potent and selective antagonist of the prostaglandin F receptor (FP receptor). This document includes detailed experimental protocols for key assays, a summary of its chemical and biological data in structured tables, and visualizations of its associated signaling pathway and experimental workflow.

Core Chemical Properties and IUPAC Name

BAY-6672 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of idiopathic pulmonary fibrosis (IPF).^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(4S)-4-({[6-bromo-3-methyl-2-(pyrrolidin-1-yl)quinolin-4-yl]carbonyl}amino)-4-(2-chlorophenyl)butanoic acid	[2]
Molecular Formula	C26H27BrClN3O3	[2]
Molecular Weight	544.87 g/mol	[3]
CAS Number	2247517-53-7	[2]
Appearance	Solid	[2]
Solubility	Acetonitrile: Slightly soluble (0.1-1mg/ml), DMSO: Slightly soluble (0.1-1mg/ml)	[2]

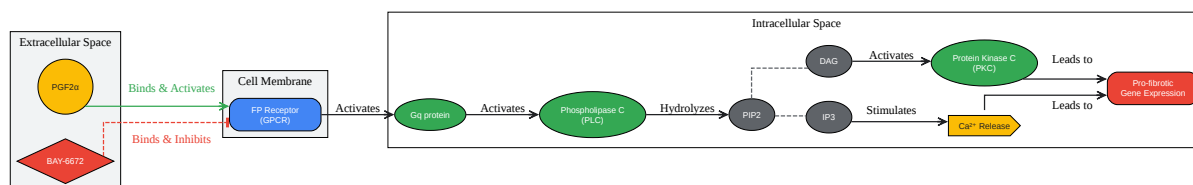
Biological Activity and Selectivity

BAY-6672 is a highly potent and selective antagonist of the human prostaglandin F receptor (hFP-R).[1][4] It has demonstrated efficacy in preclinical models of lung fibrosis.[2][4] The in vitro potency and selectivity of **BAY-6672** are detailed in the following table.

Assay Type	Target	Potency (IC50)	Selectivity	Reference
Cell-based Assay	hFP-R	11 nM	-	[4]
Binding Assay (Panlabs)	hFP-R	22 nM (Ki = 16 nM)	> 420-fold vs EP1–EP4, IP, DP, CRTH2	[4]
Functional Cell-based Assay (Cytokine Production in 3T3 fibroblasts)	KC	12 nM	-	[4]
Functional Cell-based Assay (Cytokine Production in 3T3 fibroblasts)	MCP-1	18 nM	-	[4]
Rat Tissue Contraction Assay	-	52 nM	-	[4]
Cell-based Assay	hTBXA2R	2.2 µM	200-fold vs hFP-R	[4]

Signaling Pathway

BAY-6672 exerts its therapeutic effects by antagonizing the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of the natural ligand, prostaglandin F_{2α} (PGF_{2α}), to the FP receptor activates downstream signaling cascades that are implicated in pro-fibrotic processes. By blocking this interaction, **BAY-6672** inhibits these pathological signaling events.



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Caption: FP Receptor Signaling Pathway and Inhibition by **BAY-6672**.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **BAY-6672** are available in the supporting information of the primary publication by Beck et al. in the Journal of Medicinal Chemistry (2020).[5] Below are summaries of key experimental methodologies.

Synthesis of BAY-6672

The synthesis of **BAY-6672** is described as a multi-step process. The key steps involve the formation of the quinoline core, followed by amide coupling and subsequent deprotection steps. For the detailed, step-by-step synthesis protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supporting information of Beck et al., J. Med. Chem. 2020, 63, 20, 11639–11662.[5]

In Vitro Receptor Binding Assay (Panlabs)

- Objective: To determine the binding affinity of **BAY-6672** to the human FP receptor.
- Methodology: A competitive radioligand binding assay is performed. Membranes from cells expressing the recombinant human FP receptor are incubated with a fixed concentration of a

radiolabeled prostaglandin F2 α analog and varying concentrations of **BAY-6672**.

- Data Analysis: The concentration of **BAY-6672** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cell-Based Assay (Cytokine Production)

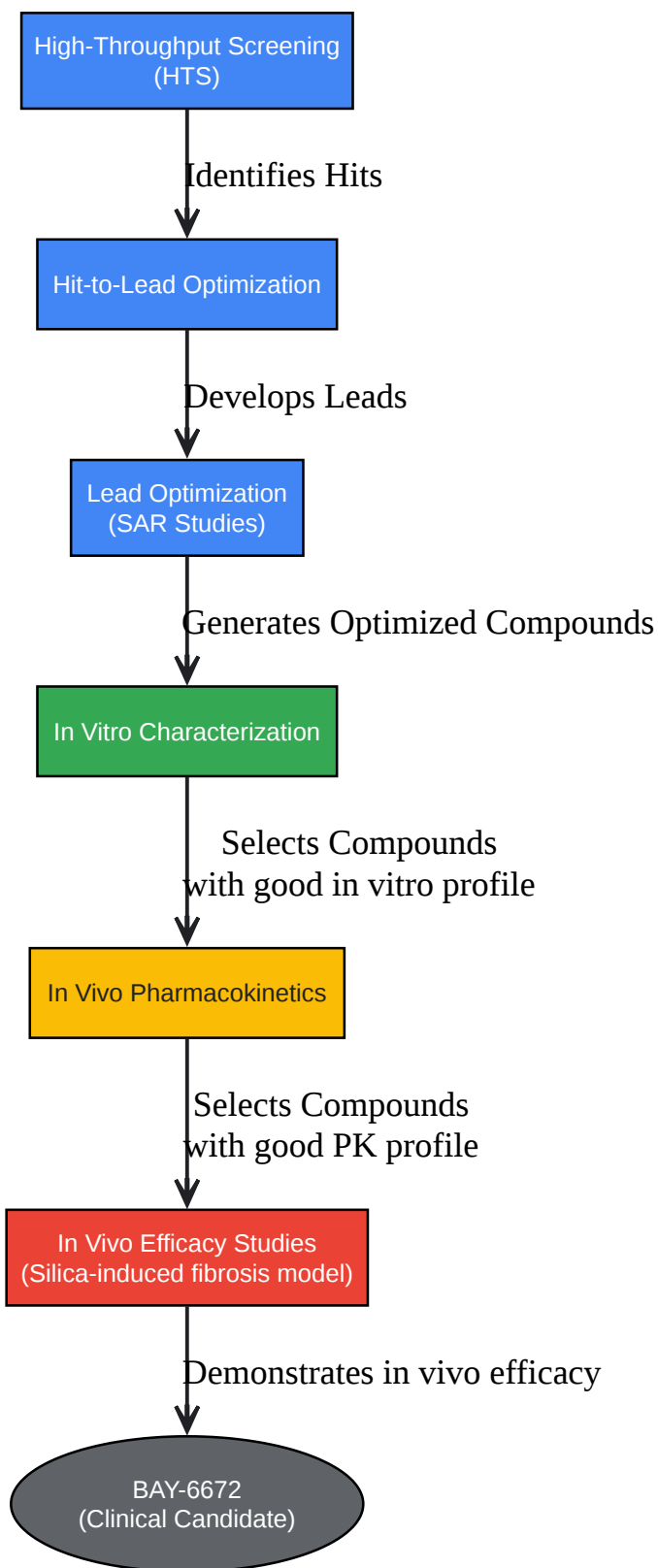
- Objective: To assess the functional antagonist activity of **BAY-6672** in a cellular context.
- Cell Line: Mouse 3T3 fibroblasts.
- Methodology: Cells are pre-incubated with varying concentrations of **BAY-6672** before stimulation with prostaglandin F2 α . After an incubation period, the supernatant is collected, and the levels of the cytokines KC (keratinocyte-derived chemokine) and MCP-1 (monocyte chemoattractant protein-1) are measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The IC50 values are calculated as the concentration of **BAY-6672** that causes a 50% reduction in the PGF2 α -induced cytokine production.

In Vivo Silica-Induced Pulmonary Fibrosis Model

- Objective: To evaluate the in vivo efficacy of **BAY-6672** in a preclinical model of pulmonary fibrosis.
- Animal Model: Mice.
- Methodology: Pulmonary fibrosis is induced by a single intratracheal instillation of silica. **BAY-6672** is administered orally, twice daily, at doses ranging from 3 to 30 mg/kg, for a period of 10 days.
- Endpoints: At the end of the treatment period, lungs are harvested for analysis. Key endpoints include the measurement of pro-fibrotic and inflammatory biomarkers in lung tissue, such as IL-1 β and osteopontin (OPN), as well as histological analysis of lung fibrosis.

Experimental Workflow

The discovery and preclinical development of **BAY-6672** followed a structured workflow, from initial screening to in vivo efficacy studies.



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Caption: Drug Discovery and Development Workflow for **BAY-6672**.

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